4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine is a chemical compound belonging to the class of 2-benzofurans It is characterized by the presence of four chlorine atoms attached to the benzene ring and an imine group at the 1-position of the benzofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine typically involves the chlorination of 2-benzofuran-1(3H)-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure efficient and cost-effective production while maintaining strict quality control standards. The use of advanced equipment and technology helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-one: A closely related compound with similar structural features but different functional groups.
2-Benzofuran-1(3H)-one: A parent compound with fewer chlorine atoms and different chemical properties.
Uniqueness
4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine is unique due to its specific arrangement of chlorine atoms and the presence of an imine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
91274-96-3 |
---|---|
Molekularformel |
C8H3Cl4NO |
Molekulargewicht |
270.9 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-3H-2-benzofuran-1-imine |
InChI |
InChI=1S/C8H3Cl4NO/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h13H,1H2 |
InChI-Schlüssel |
FOMQMJVXKUHDBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=N)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.